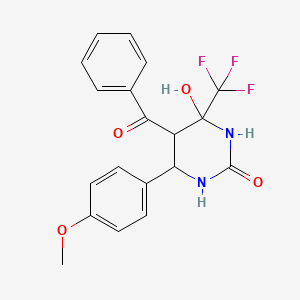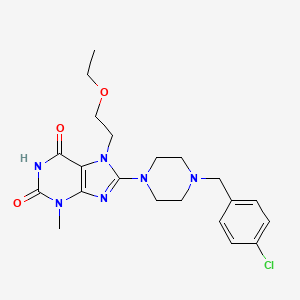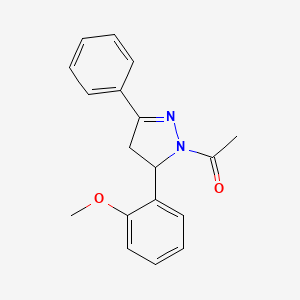![molecular formula C18H17N3O3 B6419766 2-(2-methoxyphenoxy)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide CAS No. 1206991-85-6](/img/structure/B6419766.png)
2-(2-methoxyphenoxy)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methoxyphenoxy)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide is a complex organic compound that features both phenoxy and pyrazolyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide typically involves a multi-step process:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-methoxyphenol with an appropriate acylating agent to form the phenoxy intermediate.
Coupling with Pyrazole Derivative: The phenoxy intermediate is then coupled with a pyrazole derivative under suitable conditions, often involving a base such as potassium carbonate and a solvent like dimethylformamide.
Final Amidation: The final step involves the amidation reaction where the coupled intermediate is reacted with an amine derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the amide bond, potentially leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-(2-methoxyphenoxy)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and pyrazolyl groups play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
2-(2-methoxyphenoxy)-N-phenylacetamide: Lacks the pyrazolyl group, which may reduce its biological activity.
N-[4-(1H-pyrazol-3-yl)phenyl]acetamide: Lacks the phenoxy group, which may affect its binding affinity to certain targets.
Uniqueness
2-(2-methoxyphenoxy)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide is unique due to the presence of both phenoxy and pyrazolyl groups, which contribute to its diverse chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-[4-(1H-pyrazol-5-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-23-16-4-2-3-5-17(16)24-12-18(22)20-14-8-6-13(7-9-14)15-10-11-19-21-15/h2-11H,12H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRCWNOTHQMVFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9-[(4-chlorophenyl)methyl]-3-(4-methoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6419684.png)
![9-[(2-chlorophenyl)methyl]-5-methyl-3-phenyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6419695.png)
![8-[3-(2-ethoxyethoxy)phenyl]-1,3-dimethyl-1,3,5-trihydroimidazolidino[1,2-h]pu rine-2,4-dione](/img/structure/B6419703.png)
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-3-methylbutanoic acid](/img/structure/B6419705.png)
![2-Thiophenesulfonamide, N-[2-(4-fluorophenoxy)ethyl]-5-methyl-](/img/structure/B6419708.png)

![1-{1-[4-(4-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol](/img/structure/B6419721.png)

![methyl 2-[3-hydroxy-2-oxo-5-phenyl-4-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6419729.png)
![2,2,2-trichloro-1-[4-(2,2,2-trichloroethanimidoyl)piperazin-1-yl]ethan-1-imine](/img/structure/B6419741.png)
![1-(4-benzoylphenoxy)-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B6419748.png)
![1-[(3-Ethoxypropyl)amino]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B6419754.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6419781.png)
